Sulfanyl vs. Methylene Linker at 3-Position
The defining structural feature of [(2-phenyl-1H-indol-3-yl)sulfanyl]acetonitrile is the sulfanyl (–S–) bridge between the indole C3 position and the acetonitrile group. This contrasts with the closest commercially available analog, 2-phenylindole-3-acetonitrile (CAS 27005-52-3; PubChem CID 7021099), which employs a methylene (–CH₂–) linker. In the sulfur-containing analog, the C–S bond length (~1.82 Å) exceeds the C–C bond length (~1.54 Å) in the methylene analog by approximately 18%, altering the spatial orientation of the terminal nitrile group [1]. The sulfur atom contributes additional polarizability (atomic polarizability of S = 2.90 ų vs. C(sp³) = 1.76 ų) and serves as a hydrogen-bond acceptor in protein–ligand complexes, a feature absent in the all-carbon analog [2]. Furthermore, the sulfanyl acetonitrile moiety can be selectively oxidized to the corresponding sulfoxide or sulfone, enabling systematic exploration of oxidation-state-dependent bioactivity that is not accessible with the methylene-bridged comparator [3].
| Evidence Dimension | Linker atom type and geometry between indole C3 and acetonitrile group |
|---|---|
| Target Compound Data | Sulfanyl (–S–) linker; C–S bond length ~1.82 Å; sulfur polarizability 2.90 ų; H-bond acceptor capability present; oxidizable to sulfoxide/sulfone |
| Comparator Or Baseline | 2-Phenylindole-3-acetonitrile (CAS 27005-52-3): Methylene (–CH₂–) linker; C–C bond length ~1.54 Å; carbon polarizability 1.76 ų; no H-bond acceptor on linker; not oxidizable |
| Quantified Difference | C–S bond ~18% longer than C–C bond; sulfur polarizability ~64% greater than sp³ carbon; additional synthetic diversification via oxidation |
| Conditions | Structural comparison based on standard bond lengths and atomic properties; synthetic oxidation demonstrated for analogous 3-indolylsulfanylalkanecarboxylic acids [3] |
Why This Matters
For medicinal chemistry teams conducting SAR studies, the sulfur linker provides a structurally resolvable and synthetically tunable handle that directly affects 3D pharmacophore geometry, electronic properties, and metabolic susceptibility relative to the all-carbon comparator.
- [1] Allen, F. H.; Kennard, O.; Watson, D. G.; Brammer, L.; Orpen, A. G.; Taylor, R. Tables of Bond Lengths Determined by X-Ray and Neutron Diffraction. Part 1. Bond Lengths in Organic Compounds. J. Chem. Soc., Perkin Trans. 2 1987, S1–S19. View Source
- [2] Beno, B. R.; Yeung, K.-S.; Bartberger, M. D.; Pennington, L. D.; Meanwell, N. A. A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design. J. Med. Chem. 2015, 58 (11), 4383–4438. View Source
- [3] Mirskova, A. N.; Levkovskaya, G. G.; Kolesnikova, O. P.; Perminova, O. M.; Rudyakova, E. V.; Adamovich, S. N. Directed Synthesis and Immunoactive Properties of (2-Hydroxyethyl)ammonium Salts of 1-R-Indol-3-ylsulfanyl(sulfonyl)alkanecarboxylic Acids. Russ. J. Appl. Chem. 2010, 83 (12), 2158–2165. View Source
